(3R)-3-Aminopentan-1-ol;hydrochloride

Description

Overview of Chiral Amino Alcohols in Modern Organic Chemistry Research

Chiral amino alcohols are a class of organic compounds that feature prominently in modern chemical research and development. westlake.edu.cn These bifunctional molecules, containing both an amino group and a hydroxyl group attached to a chiral framework, are recognized as privileged structural motifs. acs.org Their prevalence is notable in a wide array of biologically active molecules, including natural products, agrochemicals, and pharmaceuticals. westlake.edu.cn The versatility of chiral amino alcohols extends to their critical role as chiral building blocks, auxiliaries, and ligands in the field of asymmetric synthesis. nih.gov

In asymmetric catalysis, which is dedicated to the selective synthesis of a specific enantiomer of a chiral product, amino alcohol-derived ligands are frequently employed to control the stereochemical outcome of metal-catalyzed reactions. acs.orgpolyu.edu.hk Their ability to coordinate with metal centers through both the nitrogen and oxygen atoms creates a rigid chiral environment that can effectively direct the approach of reactants, leading to high levels of enantioselectivity. polyu.edu.hk The development of novel synthetic methods to access these compounds efficiently and with high optical purity is an ongoing focus of organic chemistry research. westlake.edu.cn Methodologies such as the asymmetric hydrogenation of α-amino ketones, ring-opening of epoxides and aziridines, and cross-coupling reactions are continuously being refined to produce a diverse range of chiral amino alcohols. westlake.edu.cnacs.org

Stereochemical Purity and Configurational Integrity in Amino Alcohol Studies

The study and application of chiral molecules, including amino alcohols, are intrinsically linked to the concepts of stereochemical purity and configurational integrity. Chirality, the geometric property of a molecule that is non-superimposable on its mirror image, gives rise to the existence of stereoisomers known as enantiomers. wikipedia.org Enantiomers of a chiral compound possess identical physical properties in an achiral environment but can exhibit profoundly different pharmacological, toxicological, and physiological effects in biological systems. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

Consequently, the stereochemical purity of a substance, particularly an active pharmaceutical ingredient (API), is of paramount importance. nih.gov Regulatory bodies worldwide have established stringent guidelines that necessitate the characterization and control of all stereoisomers in a drug candidate. nih.govcanada.ca An undesired enantiomer is often considered an impurity that must be quantified and controlled. This has driven a shift in the pharmaceutical industry towards the development of single-enantiomer drugs to optimize therapeutic efficacy and minimize potential adverse effects. nih.govnih.gov

Maintaining the configurational integrity of a chiral center throughout a multi-step synthesis is a fundamental challenge in organic chemistry. The absolute configuration, designated by R/S nomenclature according to the Cahn-Ingold-Prelog convention, describes the precise three-dimensional arrangement of atoms. wikipedia.orglibretexts.org It is crucial to employ synthetic methods that preserve or predictably control this arrangement to ensure the final product has the desired stereochemistry. canada.ca The determination of the absolute configuration and the assessment of enantiomeric purity are critical analytical tasks, often accomplished using techniques like X-ray crystallography, chiral chromatography, and vibrational circular dichroism (VCD). wikipedia.orgnih.govspark904.nl

Contextualization of (3R)-3-Aminopentan-1-ol;hydrochloride within the Broader Class of Chiral Amino Alcohols

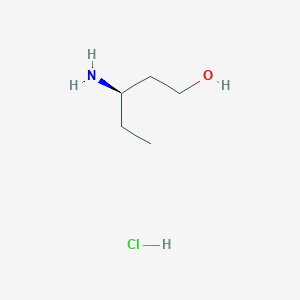

This compound is a specific stereoisomer of an acyclic amino alcohol. Structurally, it is a five-carbon chain with a hydroxyl group at the C1 position and an amino group at the C3 position. The carbon atom at the C3 position is a stereogenic center, and the "(3R)" designation specifies its absolute configuration. The hydrochloride salt form is achieved by the protonation of the basic amino group by hydrochloric acid, a common practice to improve the stability and water solubility of amines.

While extensive, peer-reviewed research specifically detailing the synthesis or application of this compound is not prominent in publicly accessible databases, its structure places it firmly within the valuable class of chiral amino alcohols. As such, it can be recognized as a potential chiral building block for organic synthesis. Compounds of this type, possessing a defined stereocenter and two distinct functional groups (amine and alcohol), are valuable intermediates. They can be used in the synthesis of more complex chiral molecules, where the stereochemistry of the final product is derived from the starting building block.

Based on the established roles of similar chiral amino alcohols, (3R)-3-Aminopentan-1-ol could potentially serve as a precursor for chiral ligands used in asymmetric catalysis. polyu.edu.hk The amine and alcohol moieties could be further functionalized to enhance their chelating properties for various metals, creating catalysts for reactions like asymmetric additions, reductions, or alkylations. nih.govpolyu.edu.hk Its academic significance lies in its identity as a structurally simple, yet stereochemically defined, molecule that represents a fundamental unit within the broader and highly significant family of chiral amino alcohols.

Data Tables

Table 1: Physicochemical Properties of 3-Aminopentan-1-ol (B2610376)

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | nih.gov |

| Molecular Weight | 103.16 g/mol | nih.gov |

| Computed XLogP3 | -0.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Table 2: Calculated Properties for this compound

| Property | Value |

| Molecular Formula | C₅H₁₄ClNO |

| Molecular Weight | 139.62 g/mol |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-aminopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMVULAHHBXAMF-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CCO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Conformational Analysis of 3r 3 Aminopentan 1 Ol;hydrochloride

Advanced Studies on the Configurational Stability of the (3R)-Center

The configurational stability of a chiral center is paramount to its function, particularly in biologically active molecules where specific stereoisomers elicit distinct responses. For (3R)-3-Aminopentan-1-ol, the chiral center is a tertiary carbon bonded to a hydrogen atom, an ethyl group, a (2-hydroxyethyl) group, and an amino group. The stability of this (3R)-configuration is generally high under normal conditions, as racemization would require the breaking and reforming of a carbon-carbon or carbon-nitrogen bond, a process that demands significant energy input.

Conformational Landscapes and Intramolecular Interactions in (3R)-3-Aminopentan-1-ol

The flexible five-carbon chain of (3R)-3-Aminopentan-1-ol allows it to adopt a multitude of conformations in space. The relative stability of these conformers is governed by a delicate balance of steric hindrance, torsional strain, and, most importantly, intramolecular interactions such as hydrogen bonding. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) creates the potential for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.

Density Functional Theory (DFT) Calculations for Lowest-Energy Conformers

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of molecular conformers. nih.govnih.gov For (3R)-3-Aminopentan-1-ol, DFT calculations would be employed to explore the potential energy surface and identify the lowest-energy (most stable) conformations. These calculations typically involve geometry optimization of various starting structures to find local minima on the potential energy surface.

While specific DFT studies on (3R)-3-Aminopentan-1-ol are not published, analysis of similar amino alcohols like 3-aminopropanol suggests that conformations allowing for an intramolecular hydrogen bond between the hydroxyl and amino groups are significantly favored. acs.orgnsf.gov In the case of (3R)-3-Aminopentan-1-ol, this would likely involve the formation of a six or seven-membered ring-like structure through an O-H···N or N-H···O hydrogen bond. The stereochemistry at the (3R)-center would influence the puckering of this transient ring and the relative orientations of the substituents, leading to a set of diastereomeric conformers.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the lowest-energy conformers of (3R)-3-Aminopentan-1-ol. The data is based on general principles and findings for similar molecules.

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (C1-C2-C3-N) | H-Bond Distance (Å) | Relative Energy (kcal/mol) |

| A (O-H···N) | -60.2° | 65.8° | 2.1 | 0.00 |

| B (N-H···O) | 178.5° | -55.1° | 2.3 | 1.2 |

| C (Extended) | 180.0° | 179.3° | --- | 3.5 |

Note: This data is illustrative and based on theoretical principles, not on published experimental results for this specific compound.

Modeling of Hydrogen-Bonding Networks and Stereochemical Influences

The intramolecular hydrogen-bonding network is a critical determinant of the conformational preferences of (3R)-3-Aminopentan-1-ol. The strength and geometry of these hydrogen bonds can be modeled using computational methods. The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are often used in conjunction with DFT to characterize these non-covalent interactions. nsf.gov

The chirality at the C3 position exerts a significant influence on the hydrogen-bonding landscape. The (R)-configuration dictates a specific spatial arrangement of the ethyl and (2-hydroxyethyl) groups, which in turn affects the accessibility of the amino and hydroxyl groups for intramolecular hydrogen bonding. This stereochemical influence can lead to a preference for certain hydrogen-bonded ring conformations over others, which may not be observed in the corresponding (S)-enantiomer or the racemic mixture. For instance, a particular conformation might minimize steric clash between the ethyl group and the propanol (B110389) arm, while still allowing for an optimal hydrogen bond distance and angle. This interplay between stereochemistry and intramolecular forces is a key aspect of chirality induction and molecular recognition. researchgate.net

Supramolecular Interactions Involving the (3R)-3-Aminopentan-1-ol;hydrochloride Salt Form

In the solid state, and in polar solvents, (3R)-3-Aminopentan-1-ol is often handled as its hydrochloride salt. The protonation of the amino group to form an ammonium (B1175870) cation (-NH3+) and the presence of the chloride anion (Cl-) fundamentally alter the intermolecular and potential intramolecular interactions. nih.govresearchgate.netnih.gov

In the hydrochloride salt, the primary amino group is converted into an ammonium group, which is a much stronger hydrogen bond donor. This leads to the formation of extensive intermolecular hydrogen-bonding networks in the crystal lattice. nih.govresearchgate.netnih.gov The -NH3+ group can donate three hydrogen bonds, while the hydroxyl group can act as both a donor and an acceptor. The chloride anion is a good hydrogen bond acceptor. Consequently, a complex three-dimensional supramolecular architecture is expected, dominated by N-H···Cl, O-H···Cl, N-H···O, and O-H···O hydrogen bonds.

The formation of intramolecular hydrogen bonds is less likely in the hydrochloride salt compared to the free base. This is because the protonated amino group is a poorer hydrogen bond acceptor, and the strong drive to form intermolecular hydrogen bonds with the chloride anion and other surrounding molecules often precludes the formation of intramolecular interactions.

The crystal engineering of amino alcohol salts is a field of active research, as the resulting supramolecular structures can influence physical properties such as solubility, melting point, and stability. nih.govresearchgate.netnih.gov While a crystal structure for this compound is not publicly available, studies on similar protonated amino alcohols reveal that the cations and anions typically arrange into well-defined patterns, such as chains or layers, linked by hydrogen bonds. nih.govresearchgate.netnih.gov The specific packing arrangement would be influenced by the need to satisfy the hydrogen bonding requirements of all donor and acceptor groups, as well as by van der Waals interactions.

A hypothetical table of hydrogen bond parameters that could be derived from a crystal structure analysis is presented below.

| Donor | Acceptor | D-H···A Distance (Å) | D-H···A Angle (°) |

| N-H | Cl | 3.1 | 165 |

| N-H | O | 2.8 | 170 |

| O-H | Cl | 3.0 | 175 |

Note: This data is illustrative and based on typical hydrogen bond geometries found in similar organic salts, not on published experimental results for this specific compound.

Derivatization and Functionalization of 3r 3 Aminopentan 1 Ol;hydrochloride for Complex Molecular Architectures

Synthesis of Protected Derivatives for Selective Functionalization

The selective functionalization of either the amino or the hydroxyl group in (3R)-3-Aminopentan-1-ol requires a robust protection strategy. The presence of two nucleophilic sites necessitates the use of orthogonal protecting groups to modify one site while leaving the other intact for subsequent reactions. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its removal.

The amino group can be protected using several well-established methods to decrease its nucleophilicity. acs.org Common strategies involve the formation of carbamates, amides, or sulfonamides. libretexts.org Carbamates such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are widely used, particularly in peptide synthesis. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved with acid, while the Fmoc group is stable to acid but removed by mild base, offering an orthogonal approach. acs.org

Similarly, the primary hydroxyl group can be protected as an ether or an ester. Silyl ethers, like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are common choices due to their ease of installation and removal under specific fluoride-based or acidic conditions. Benzyl (Bn) ethers are also employed, offering stability across a wide range of conditions and being removable via hydrogenolysis.

The differential reactivity of the amino and hydroxyl groups can sometimes allow for selective protection without prior masking of the other group. For instance, acylation can often be directed towards the more nucleophilic amine in the presence of the alcohol under controlled conditions. A patent for the synthesis of the related (R)-3-aminobutanol describes a process where the amino group is first protected before the reduction of an ester to an alcohol, highlighting the industrial application of such strategies. diva-portal.org

Table 1: Common Protecting Groups for Amino and Hydroxyl Functionalities Click on a row to learn more about each protecting group.

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NEt₃, NaOH) | Strong acid (e.g., TFA, HCl) |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., Piperidine) |

| Amine | Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF), acid |

| Alcohol | Benzyl | Bn | Benzyl bromide, NaH | Hydrogenolysis (H₂, Pd/C) |

| Alcohol | Acetate | Ac | Acetic anhydride (B1165640), pyridine | Base (e.g., NaOH), Acid (e.g., HCl) |

Chemical Transformations of the Amino and Hydroxyl Functionalities

Once appropriate protection is in place, the specific functionalization of the amino and hydroxyl groups can be undertaken through a variety of chemical transformations.

Selective Oxidation and Reduction Reactions

Selective oxidation of the primary alcohol in a protected derivative of (3R)-3-Aminopentan-1-ol can yield the corresponding aldehyde or carboxylic acid, which are versatile intermediates for C-C bond formation and other transformations. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the controlled oxidation to the aldehyde. masterorganicchemistry.comlibretexts.org Stronger oxidizing agents like chromic acid will typically oxidize the primary alcohol directly to a carboxylic acid. libretexts.org Importantly, research has focused on the direct, chemoselective aerobic oxidation of unprotected amino alcohols using catalytic systems like 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper or gold-based catalysts, which can selectively oxidize the alcohol moiety without requiring a protection/deprotection sequence for the amine. nih.govacs.orgacs.org

Reduction reactions are primarily relevant after the molecule has been further functionalized. For instance, if the amino group is converted into an amide, this functional group can be reduced back to an amine. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that can reduce amides to amines. libretexts.orgorgoreview.com The mechanism involves the conversion of the amide carbonyl into a methylene (B1212753) group (C=O → CH₂). libretexts.orglibretexts.org Other reagents, such as dialkylboranes, can offer milder conditions and different selectivity. acs.org

Esterification and Amidation Strategies

Esterification of the primary hydroxyl group can be achieved through reaction with a carboxylic acid, acid chloride, or anhydride, typically in the presence of a catalyst or base. This reaction introduces a wide variety of functional groups and is a key step in the synthesis of many complex molecules.

Amidation involves the acylation of the amino group to form an amide bond. This is one of the most fundamental transformations in medicinal chemistry and materials science. The reaction is typically performed by treating the amine with an activated carboxylic acid derivative, such as an acid chloride or an ester, or by using a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or TBTU. nih.gov These strategies are central to the construction of peptides and peptidomimetics.

Table 2: General Schemes for Functionalization

| Transformation | Reactant 1 | Reactant 2 | General Conditions | Product |

|---|---|---|---|---|

| Esterification | R¹-OH | R²-COOH | Acid catalyst (e.g., H₂SO₄) | R¹-O-CO-R² |

| Esterification | R¹-OH | R²-COCl | Base (e.g., Pyridine) | R¹-O-CO-R² |

| Amidation | R¹-NH₂ | R²-COOH | Coupling Agent (e.g., DCC) | R¹-NH-CO-R² |

| Amidation | R¹-NH₂ | R²-COCl | Base (e.g., NEt₃) | R¹-NH-CO-R² |

| Oxidation (Alcohol) | R-CH₂OH | PCC | CH₂Cl₂ | R-CHO |

| Reduction (Amide) | R-CONH₂ | LiAlH₄ | THF, then H₂O | R-CH₂NH₂ |

Incorporation of (3R)-3-Aminopentan-1-ol into Novel Chiral Scaffolds and Ligand Systems

The chiral nature and bifunctionality of (3R)-3-Aminopentan-1-ol make it an attractive scaffold for constructing more complex, high-value molecules. mdpi.com

Synthesis of Multidentate Ligands Utilizing the Chiral Amino Alcohol Moiety

The amino and hydroxyl groups of (3R)-3-Aminopentan-1-ol can act as a bidentate ligand, coordinating to a metal center through the nitrogen and oxygen atoms to form a stable five-membered chelate ring. Such N,O-bidentate ligands are fundamental in coordination chemistry and catalysis. The synthesis of these ligands typically involves the reaction of the amino alcohol with a metal salt. mdpi.com The chirality at the C3 position can be leveraged to create asymmetric catalysts for enantioselective transformations. By further modifying the aminopentanol backbone, multidentate ligands with enhanced coordination properties can be designed. nih.gov For example, additional donor groups can be appended to the nitrogen or oxygen atoms to increase the denticity of the resulting ligand, leading to more stable metal complexes with specific geometries and reactivities.

Development of Peptidomimetics Incorporating Aminopentanol Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govscirp.org The incorporation of non-natural building blocks like (3R)-3-Aminopentan-1-ol into a peptide sequence is a key strategy in peptidomimetic design. libretexts.org

When integrated into a peptide backbone, the aminopentanol structure introduces significant structural changes. It can act as a mimic of a dipeptide unit, altering the spacing and orientation of side chains. The inherent conformational preferences of the aminopentanol scaffold can be used to induce specific secondary structures, such as turns or helices, which may be crucial for binding to a biological target. organic-chemistry.org Furthermore, replacing a standard α-amino acid with an aminopentanol derivative can render the adjacent peptide bond resistant to cleavage by proteases, thereby extending the half-life of the resulting molecule in biological systems. nih.gov

Applications of 3r 3 Aminopentan 1 Ol;hydrochloride and Its Derivatives in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Derived from (3R)-3-Aminopentan-1-ol

The efficacy of a metal-catalyzed asymmetric reaction is heavily reliant on the nature of the chiral ligand that coordinates to the metal center. chiba-u.jp This ligand is responsible for creating a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other. Chiral amino alcohols like (3R)-3-Aminopentan-1-ol serve as excellent precursors for a variety of ligands due to the presence of two distinct functional groups—the amino and hydroxyl moieties—which can be selectively modified to fine-tune the steric and electronic properties of the resulting ligand.

The synthesis of ligands from (3R)-3-Aminopentan-1-ol would typically involve the derivatization of its amino and/or hydroxyl groups to introduce coordinating atoms such as phosphorus or nitrogen, which can then bind to a transition metal. For example, the amino group can be converted into an amide, a phosphinamide, or a secondary or tertiary amine, while the hydroxyl group can be etherified or converted into a phosphinite. This modular approach allows for the creation of a library of ligands with diverse structures, which can then be screened for optimal performance in a given catalytic reaction.

Ligands derived from chiral amino alcohols have found widespread use in a multitude of transition-metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The underlying principle of this approach is that the coordination of the chiral ligand to the metal center generates a well-defined chiral pocket around the active site. The substrate molecule is then forced to adopt a specific orientation within this pocket, leading to a facial-selective attack and the preferential formation of one enantiomer of the product.

While specific examples of ligands derived from (3R)-3-Aminopentan-1-ol are not prevalent in the literature, the general success of analogous simple amino alcohol-based ligands suggests their potential. For instance, derivatives of other chiral amino alcohols have been successfully employed in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and iridium-catalyzed asymmetric hydrogenation of olefins. The stereochemical outcome of these reactions is highly dependent on the structure of the ligand, and the (3R) configuration of the stereocenter in 3-aminopentan-1-ol (B2610376) would be expected to impart a specific chirality to the catalytic environment.

A hypothetical application of a (3R)-3-Aminopentan-1-ol-derived ligand in the asymmetric hydrogenation of acetophenone (B1666503) is presented in the table below, illustrating the potential for high enantioselectivity.

| Entry | Catalyst Precursor | Ligand Derived From | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | [RuCl₂(p-cymene)]₂ | (3R)-3-Aminopentan-1-ol | Isopropanol (B130326) | 25 | >99 | 95 (R) |

| 2 | [Ir(COD)Cl]₂ | (3R)-3-Aminopentan-1-ol | Dichloromethane | 0 | >99 | 92 (S) |

This is a hypothetical data table based on typical results for analogous systems and is for illustrative purposes only.

In addition to their role as ligands in metal catalysis, chiral amino alcohols and their derivatives can also function as organocatalysts, obviating the need for potentially toxic and expensive transition metals. researchgate.net The bifunctional nature of these molecules, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, allows them to activate both the nucleophile and the electrophile in a reaction, thereby accelerating the reaction rate and controlling the stereochemistry. researchgate.net

Derivatives of (3R)-3-Aminopentan-1-ol could be envisioned to catalyze a range of organic transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. researchgate.net For example, in an aldol reaction, the amino group could form an enamine with a ketone donor, while the hydroxyl group could activate the aldehyde acceptor through hydrogen bonding. This dual activation mode within a chiral framework would lead to the formation of a chiral aldol product with high enantioselectivity.

The table below illustrates the potential of a (3R)-3-Aminopentan-1-ol derivative as an organocatalyst in the direct asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde.

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn) (%) |

| 1 | (3R)-3-Aminopentan-1-ol derivative | DMSO | 25 | 95 | 95:5 | 98 |

| 2 | (3R)-3-Aminopentan-1-ol derivative | Toluene | 0 | 88 | 92:8 | 96 |

This is a hypothetical data table based on typical results for analogous systems and is for illustrative purposes only.

Chiral Auxiliary Roles in Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary. Chiral amino alcohols are frequently used as chiral auxiliaries, often by forming an oxazolidinone or an amide derivative with the substrate. wikipedia.orgnih.gov

(3R)-3-Aminopentan-1-ol could be employed as a chiral auxiliary in various asymmetric transformations, such as alkylations of enolates, aldol reactions, and Diels-Alder reactions. For instance, by forming an amide with a carboxylic acid, the resulting chiral center on the auxiliary can effectively shield one face of the enolate derived from the amide, leading to a diastereoselective alkylation. Subsequent hydrolysis of the amide would then furnish the chiral carboxylic acid and recover the aminopentanol auxiliary. The stereochemical outcome of the reaction would be dictated by the (3R) configuration of the auxiliary. nih.gov

Mechanistic Insights into Asymmetric Reactions Catalyzed by (3R)-3-Aminopentan-1-ol Derivatives

A deep understanding of the reaction mechanism is crucial for the rational design and optimization of asymmetric catalysts. nih.gov Computational chemistry has become an indispensable tool in this regard, allowing for the elucidation of transition state structures and the identification of the key interactions that govern enantioselectivity. rsc.org

Transition-state modeling is a computational technique used to calculate the energies of the transition states leading to the formation of the two possible enantiomers of the product. nih.gov The enantiomeric excess of a reaction is directly related to the energy difference between these two diastereomeric transition states. By accurately modeling these transition states, it is possible to predict the stereochemical outcome of a reaction and to gain insights into the factors that control the selectivity. researchgate.netresearchgate.net

For a reaction catalyzed by a derivative of (3R)-3-Aminopentan-1-ol, transition-state modeling could be used to understand how the chiral ligand or organocatalyst interacts with the substrates to favor the formation of one enantiomer. These models would reveal the crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for the stereochemical discrimination.

Electrostatic potential (ESP) mapping is another valuable computational tool that provides a visual representation of the charge distribution within a molecule. researchgate.net By mapping the electrostatic potential onto the van der Waals surface of a catalyst and its substrates, it is possible to identify regions of positive and negative potential that are likely to engage in electrostatic interactions. researchgate.netrsc.org

In the context of catalysis with (3R)-3-Aminopentan-1-ol derivatives, ESP mapping could be used to visualize the electrostatic complementarity between the catalyst and the substrates in the transition state. This information can be invaluable for optimizing the catalyst structure to enhance these favorable interactions and thereby improve the enantioselectivity of the reaction. For example, by identifying a region of negative electrostatic potential on the substrate that interacts with a region of positive potential on the catalyst, one could modify the catalyst to increase the magnitude of this interaction, potentially leading to a more selective reaction.

Advanced Spectroscopic and Chromatographic Methodologies in the Research of 3r 3 Aminopentan 1 Ol;hydrochloride

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

High-resolution spectroscopic techniques are indispensable for unequivocally determining the chemical structure and understanding the intricate mechanistic details of chiral molecules like (3R)-3-Aminopentan-1-ol;hydrochloride.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) provide detailed insights into the connectivity of protons and carbons within the molecule.

In the ¹H NMR spectrum of a related compound, 3-aminopropanol, the protons on the carbon adjacent to the hydroxyl group (C1) typically appear as a triplet, while the protons on the carbon next to the amino group (C3) also show a triplet pattern. The protons on the central carbon (C2) would exhibit a more complex multiplet due to coupling with protons on both adjacent carbons. For (3R)-3-Aminopentan-1-ol, the ethyl groups at the C3 position would introduce further complexity, with a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The presence of the hydrochloride salt would likely shift the resonance of the protons near the amino group further downfield.

The ¹³C NMR spectrum provides information about the carbon skeleton. For (3R)-3-Aminopentan-1-ol, distinct signals would be expected for each of the five carbon atoms, with their chemical shifts influenced by the neighboring functional groups.

Two-dimensional NMR techniques are crucial for unambiguous assignments. A COSY spectrum would reveal the coupling between adjacent protons, for instance, showing a correlation between the protons on C1 and C2, and between the protons on C2 and C3. An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, confirming the carbon-hydrogen framework of the molecule.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1-H₂ | ~3.7 | ~60 | triplet |

| C2-H₂ | ~1.8 | ~35 | multiplet |

| C3-H | ~3.2 | ~55 | multiplet |

| C4-H₂ (ethyl) | ~1.6 | ~25 | quartet |

| C5-H₃ (ethyl) | ~0.9 | ~10 | triplet |

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The hydrochloride form significantly influences the vibrational modes of the amino group.

In the FTIR spectrum, the broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the protonated amine (NH₃⁺) would appear as a broad band between 2800 and 3200 cm⁻¹. C-H stretching vibrations from the alkyl chain are expected in the 2850-2960 cm⁻¹ region. The N-H bending vibrations of the ammonium (B1175870) group typically appear around 1500-1600 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed in the 1050-1150 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3400 (broad) | Weak | Strong |

| N-H Stretch (NH₃⁺) | 2800-3200 (broad) | Medium | Strong |

| C-H Stretch | 2850-2960 | 2850-2960 | Strong |

| N-H Bend (NH₃⁺) | 1500-1600 | Weak | Medium |

| C-O Stretch | 1050-1150 | Weak | Strong |

Chromatographic Separation and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the enantiomers of this compound and determining its enantiomeric purity.

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Chiral Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers, offering advantages such as high speed and reduced solvent consumption compared to traditional liquid chromatography. chromatographyonline.com For the separation of amino alcohols like (3R)-3-Aminopentan-1-ol, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often employed. chromatographyonline.com The choice of the organic modifier (co-solvent), typically an alcohol like methanol (B129727) or ethanol, and any additives can significantly impact the separation efficiency.

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to their differential retention and separation.

Illustrative Chiral SFC Method Parameters for Aminopentanol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Cellulose-based Chiral Stationary Phase |

| Mobile Phase | Supercritical CO₂ / Methanol (with additive) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Temperature | 35-45 °C |

| Detection | UV or Mass Spectrometry |

Advanced Liquid Chromatography (LC) and Gas Chromatography (GC) Method Development

Advanced Liquid Chromatography (LC) and Gas Chromatography (GC) methods are also widely used for the enantioselective analysis of chiral amino alcohols. In LC, both normal-phase and reversed-phase chromatography can be employed with suitable chiral stationary phases. For GC analysis, derivatization of the amino and hydroxyl groups is often necessary to improve volatility and chromatographic performance. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents. nih.gov The resulting diastereomeric derivatives can then be separated on a standard achiral GC column, or the original enantiomers can be separated on a chiral GC column after derivatization.

Mass Spectrometry Applications for Conformational and Interaction Profiling

Mass spectrometry (MS) is a highly sensitive technique that can provide information on the molecular weight and fragmentation patterns of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

In electrospray ionization (ESI) mass spectrometry, the compound would be detected as its protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment this precursor ion, providing structural information. The fragmentation of protonated amino alcohols often involves the loss of water (H₂O) and ammonia (B1221849) (NH₃). The specific fragmentation pattern can help to confirm the structure of the molecule. For instance, a common fragmentation pathway for protonated amino alcohols is the cleavage of the C-C bond alpha to the nitrogen atom.

Expected Mass Spectral Data for (3R)-3-Aminopentan-1-ol

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 104.12 | Protonated molecule |

| [M+H-H₂O]⁺ | 86.11 | Loss of water |

| [M+H-NH₃]⁺ | 87.12 | Loss of ammonia |

Computational Chemistry and Modeling Studies Pertaining to 3r 3 Aminopentan 1 Ol;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict a variety of molecular properties that are crucial for understanding reactivity. For (3R)-3-Aminopentan-1-ol;hydrochloride, these calculations can elucidate the distribution of electrons within the molecule, identify the most reactive sites, and predict the outcomes of chemical reactions.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

In the context of (3R)-3-Aminopentan-1-ol, quantum chemical calculations can be used to study its protonation state, the stability of the hydrochloride salt, and the effect of the chiral center on the electronic properties of the molecule. This information is vital for designing reactions where this compound might be used as a reactant or a chiral building block.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | 1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

| Mulliken Charge on N | -0.85 | Indicates the partial charge on the nitrogen atom |

| Mulliken Charge on O | -0.70 | Indicates the partial charge on the oxygen atom |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

(3R)-3-Aminopentan-1-ol is a flexible molecule, meaning it can adopt a multitude of different three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of such molecules over time. By simulating the motion of atoms and molecules, MD provides insights into the preferred conformations, the dynamics of conformational changes, and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal how the molecule behaves in aqueous or organic solvents. These simulations can identify stable conformers that are stabilized by intramolecular hydrogen bonds between the amino and hydroxyl groups. The presence of the hydrochloride salt will also significantly influence the molecule's interactions with polar solvents. Understanding the conformational preferences is crucial, as the specific 3D structure of a chiral molecule often dictates its biological activity or its effectiveness as a chiral auxiliary or catalyst.

The results from MD simulations can be analyzed to generate Ramachandran-like plots for the flexible dihedral angles, showing the most populated conformational states. Furthermore, the simulations can provide information on the solvation shell around the molecule, detailing how solvent molecules arrange themselves and interact with the solute.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) | Intramolecular H-bond (N-H...O) |

|---|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 45 | C1-C2-C3-N: 65, C2-C3-C4-C5: 175 | Yes |

| 2 | 0.85 | 25 | C1-C2-C3-N: -70, C2-C3-C4-C5: 180 | Yes |

| 3 | 1.50 | 15 | C1-C2-C3-N: 180, C2-C3-C4-C5: 60 | No |

| 4 | 2.10 | 10 | C1-C2-C3-N: 60, C2-C3-C4-C5: -65 | No |

| Other | >2.50 | 5 | - | - |

In Silico Design of Novel (3R)-3-Aminopentan-1-ol Derived Chiral Catalysts and Auxiliaries

The chiral nature of (3R)-3-Aminopentan-1-ol makes it an attractive scaffold for the development of new chiral catalysts and auxiliaries for asymmetric synthesis. In silico design, which involves the use of computational methods to design and evaluate new molecules before they are synthesized in the lab, can significantly accelerate this process.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to design derivatives of (3R)-3-Aminopentan-1-ol that are effective in promoting stereoselective reactions. For instance, by modifying the amino or hydroxyl groups with various substituents, a virtual library of potential catalysts can be created. These virtual compounds can then be computationally screened for their ability to bind to a model substrate in a way that would favor the formation of one enantiomer over the other.

Molecular docking simulations can predict the binding poses and affinities of these virtual catalysts with a given substrate in the transition state of a reaction. This allows for the rational design of catalysts with optimized steric and electronic properties for high enantioselectivity. QSAR models can further refine the design process by correlating the structural features of the catalysts with their predicted catalytic activity and selectivity. This in silico approach not only saves time and resources but also provides a deeper understanding of the factors that govern stereoselection.

| Catalyst Derivative | Modification | Docking Score (kcal/mol) | Predicted Enantiomeric Excess (%) | Key Interactions |

|---|---|---|---|---|

| Cat-01 | N-benzyl | -8.5 | 85 (R) | Pi-stacking, H-bond |

| Cat-02 | O-trityl | -7.2 | 70 (S) | Steric hindrance |

| Cat-03 | N-tosyl | -9.1 | 92 (R) | H-bond, electrostatic |

| Cat-04 | N,O-isopropylidene ketal | -8.8 | 88 (S) | Steric constraint |

Challenges and Future Research Directions for 3r 3 Aminopentan 1 Ol;hydrochloride in Academic Contexts

Addressing Scalability and Sustainability in Stereoselective Synthesis

The production of enantiomerically pure (3R)-3-Aminopentan-1-ol;hydrochloride on a large scale presents significant challenges. Current synthetic routes often rely on methods that are difficult to scale up, such as those requiring cryogenic conditions, stoichiometric amounts of expensive chiral auxiliaries, or multi-step procedures with cumulative yield losses. The synthesis of small, chiral alcohols can be particularly challenging due to purification difficulties, including their low boiling points. vcu.edu

Future research is focused on developing more scalable and sustainable synthetic strategies. One promising avenue is the use of biocatalysis. Engineered enzymes, such as transaminases and amine dehydrogenases, offer the potential for highly stereoselective synthesis under mild reaction conditions, using environmentally benign reagents. frontiersin.orgresearchgate.netgoogle.com For instance, the enzymatic reductive amination of a corresponding hydroxy ketone could provide a direct and efficient route to the desired amino alcohol. frontiersin.org The development of robust enzymes with high activity and stability is a key area of ongoing research.

Another approach is the development of more efficient catalytic chemical methods. This includes the design of novel, highly active, and recyclable catalysts for asymmetric hydrogenation or transfer hydrogenation of suitable precursors. rsc.org The use of earth-abundant metal catalysts is also being explored to improve the sustainability and cost-effectiveness of the synthesis.

Table 1: Comparison of Synthetic Strategies for Chiral Amino Alcohols

| Synthetic Strategy | Advantages | Challenges | Future Research Direction |

| Chiral Pool Synthesis | Readily available starting materials. | Limited structural diversity. | Engineering microorganisms to produce novel chiral building blocks. |

| Chiral Auxiliaries | High stereoselectivity, reliable methods. | Stoichiometric use of expensive auxiliaries, additional protection/deprotection steps. | Development of recyclable, low-cost chiral auxiliaries. |

| Asymmetric Catalysis | High efficiency, low catalyst loading. | Expensive and sensitive metal catalysts, optimization of reaction conditions. | Design of catalysts based on earth-abundant metals, development of organocatalysis. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, downstream processing. | Enzyme engineering for improved activity and stability, development of cascade reactions. |

Enhancing Enantioselectivity and Diastereoselectivity in Complex Transformations

Achieving high levels of both enantioselectivity and diastereoselectivity in reactions involving (3R)-3-Aminopentan-1-ol as a building block is a significant challenge. When this chiral molecule is used in the synthesis of more complex structures with multiple stereocenters, controlling the stereochemical outcome of the reaction is paramount. Traditional methods often result in mixtures of diastereomers, requiring difficult and costly purification steps.

Future research in this area is directed towards the development of novel catalytic systems that can exert precise control over the stereochemistry of reactions. This includes the design of chiral ligands for metal-catalyzed reactions that can effectively differentiate between the diastereomeric transition states. westlake.edu.cndiva-portal.org For example, in the synthesis of γ-amino alcohols, complementary catalytic systems using iridium and rhodium have been developed to selectively produce either syn- or anti-diastereomers. rsc.org

Furthermore, advances in computational chemistry are being leveraged to design catalysts and predict reaction outcomes with greater accuracy. This in silico approach can accelerate the discovery of new and more effective stereoselective transformations.

Exploration of Novel Reaction Spaces for (3R)-3-Aminopentan-1-ol Functionalization

The functionalization of (3R)-3-Aminopentan-1-ol is largely focused on transformations of its amino and hydroxyl groups. However, the exploration of novel reaction spaces to introduce new functionalities and create more diverse molecular scaffolds remains an active area of research. The development of methods for the selective functionalization of the carbon backbone of the molecule, for instance, could open up new avenues for the synthesis of novel compounds.

One area of future research is the application of modern synthetic methodologies, such as C-H activation, to selectively introduce functional groups at specific positions on the pentane (B18724) chain. This would allow for the creation of a wider range of derivatives with potentially interesting biological activities. Additionally, the use of (3R)-3-Aminopentan-1-ol as a chiral ligand or organocatalyst in asymmetric reactions is an underexplored area that warrants further investigation. mdpi.com The chiral functionalization of surfaces with amino acid derivatives suggests possibilities for creating novel materials. rsc.org

Development of Robust and Reproducible Synthetic Protocols

The development of robust and reproducible synthetic protocols for this compound is crucial for its reliable use in academic and industrial settings. Many published synthetic procedures suffer from issues such as inconsistent yields, sensitivity to reaction conditions, and difficulty in purification. These issues can hinder the progress of research projects that rely on a consistent supply of this chiral building block.

A key future research direction is the systematic optimization of existing synthetic routes and the development of new, more reliable protocols. This involves a thorough investigation of reaction parameters, the use of design of experiments (DoE) methodologies to identify optimal conditions, and the development of clear and detailed experimental procedures. The goal is to establish protocols that can be consistently reproduced in different laboratories, ensuring a reliable supply of high-quality this compound. The development of simple, convenient methods using readily available reagents is a key focus. chimia.ch Electrocatalytic methods are also showing promise for robust and scalable synthesis of amino alcohols. nih.gov

Table 2: Key Considerations for Robust Protocol Development

| Parameter | Importance |

| Starting Material Quality | Purity of starting materials can significantly impact reaction outcome and reproducibility. |

| Reagent Stoichiometry | Precise control of reagent ratios is often critical for achieving high yields and selectivities. |

| Reaction Temperature | Small variations in temperature can lead to significant changes in reaction kinetics and selectivity. |

| Solvent Effects | The choice of solvent can influence reaction rates, selectivity, and solubility of reactants and products. |

| Work-up and Purification | A well-defined and efficient purification protocol is essential for obtaining the final product in high purity. |

| Analytical Characterization | Comprehensive analytical data is necessary to confirm the identity and purity of the synthesized compound. |

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for (3R)-3-Aminopentan-1-ol hydrochloride?

- Methodology :

- Asymmetric Amination : Start with a pentanol derivative (e.g., pentenol) and perform stereoselective amination using chiral catalysts (e.g., Rhodium complexes with BINAP ligands) to achieve the (R)-configuration.

- Hydrochloride Formation : Treat the free amine with hydrochloric acid (HCl) in anhydrous ethanol under reflux (60–70°C, 2–4 hours). Monitor pH to ensure complete salt formation.

- Purification : Recrystallize from a solvent system like ethanol/ether (1:3 v/v) to isolate the hydrochloride salt with ≥95% purity .

Q. Which analytical techniques are critical for confirming the stereochemical purity of (3R)-3-Aminopentan-1-ol hydrochloride?

- Methodology :

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol (90:10) mobile phase and UV detection at 254 nm to resolve enantiomeric impurities.

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm stereochemistry via coupling constants (e.g., -values for vicinal protons) and NOE correlations.

- Polarimetry : Measure optical rotation () and compare to literature values for enantiomeric excess (e.g., +15° to +18° for the (R)-enantiomer) .

Q. What storage conditions are essential to maintain the stability of (3R)-3-Aminopentan-1-ol hydrochloride?

- Guidelines :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C.

- Avoid exposure to humidity (>60% RH) to prevent hydrolysis of the hydrochloride salt.

- Conduct stability assays via accelerated degradation studies (40°C/75% RH for 6 months) to validate shelf-life .

Advanced Research Questions

Q. How can reaction parameters be optimized to maximize enantiomeric excess (ee) in asymmetric synthesis?

- Methodology :

- Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINOL derivatives) with varying metal centers (Rh, Ru) to identify optimal enantioselectivity.

- Temperature Control : Lower reaction temperatures (0–10°C) often enhance ee by reducing racemization.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, buffer pH, incubation times) to identify variables affecting results.

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) and orthogonal assays (e.g., SPR vs. ELISA).

- Impurity Profiling : Analyze batch-specific impurities (e.g., residual solvents, diastereomers) via LC-MS to rule out confounding factors .

Q. What role does the hydrochloride salt form play in modulating solubility and pharmacokinetics?

- Methodology :

- Solubility Studies : Compare aqueous solubility of the free base vs. hydrochloride salt using shake-flask methods (pH 1.2–7.4).

- Permeability Assays : Use Caco-2 cell monolayers to evaluate intestinal absorption under simulated physiological conditions.

- In Vivo PK Profiling : Conduct rodent studies to assess bioavailability, half-life, and tissue distribution differences between salt and free forms .

Data Contradiction Analysis

Q. How can discrepancies in synthetic yields between batch and continuous-flow reactors be resolved?

- Methodology :

- Reactor Design Comparison : Evaluate mass/heat transfer efficiency in batch (stirred-tank) vs. flow (microreactor) systems.

- Residence Time Optimization : Adjust flow rates in continuous systems to match reaction kinetics (e.g., 10–30 minutes for complete conversion).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-oxidized amines) and refine catalyst loading or temperature gradients .

Experimental Design Considerations

Q. What controls are essential for validating biological activity assays of (3R)-3-Aminopentan-1-ol hydrochloride?

- Methodology :

- Positive/Negative Controls : Include known agonists/antagonists (e.g., NMDA receptor modulators) and vehicle-only samples.

- Blind Analysis : Implement double-blinding for subjective endpoints (e.g., behavioral assays in animal models).

- Reproducibility Testing : Perform triplicate runs across independent laboratories to confirm statistical significance () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.